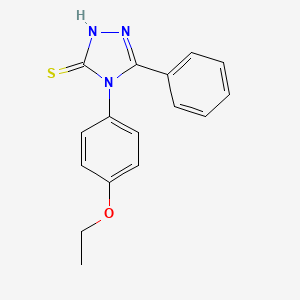

4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Comprehensive Analysis of 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

The compound 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicine, pharmacy, and agriculture . The presence of the ethoxyphenyl and phenyl groups suggests potential for significant interactions in biological systems, as well as possible applications in material science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," which is a highly efficient method for creating 1,2,3-triazoles . However, the specific compound , 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, is not directly discussed in the provided papers. Nevertheless, similar compounds have been synthesized by alkylation reactions , and it is reasonable to infer that a similar approach could be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray crystallography combined with density functional theory (DFT) calculations has been used to confirm the molecular geometry of related compounds . These methods would likely be applicable to determine the structure of 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation , which can lead to the formation of new compounds with different properties and potential applications. The reactivity of the triazole ring and the thiol group in the compound could allow for further functionalization and the creation of a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure and substituents. Theoretical calculations, such as DFT, can predict properties like vibrational frequencies, chemical shifts, and nonlinear optical properties . The solubility, melting point, and stability of the compound can be determined experimentally, and these properties are crucial for practical applications. The presence of the thiol group in the compound suggests potential for metal binding, which could be explored for the development of new materials or catalysts.

Scientific Research Applications

Antioxidant and Antiradical Activities

Compounds with open thiogroup, including 1,2,4-triazole-3-thione derivatives, have shown high indicators of antioxidant and antiradical activities. These compounds have been compared to biogenic amino acids like cysteine, which also has a free SH-group in its structure, indicating a positive impact on the overall condition and biochemical processes in patients exposed to high doses of radiation (Kaplaushenko, 2019).

Broad Biological Activities

Recent studies have focused on the development of novel 1,2,4-triazole derivatives due to their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds have shown activity against several neglected diseases, highlighting the versatility of 1,2,4-triazoles in therapeutic applications (Ferreira et al., 2013).

Industrial and Agricultural Applications

Amino-1,2,4-triazoles serve as raw materials for the fine organic synthesis industry, being used in the production of agricultural products, pharmaceuticals, dyes, and anti-corrosion additives. Their use extends to the production of heat-resistant polymers, products with fluorescent properties, and ionic liquids, demonstrating the broad industrial and agricultural applications of 1,2,4-triazole derivatives (Nazarov et al., 2021).

Pharmaceutical and Medicinal Chemistry

1,2,4-Triazole-containing scaffolds have been highlighted for their pharmacological significance, especially in drug discovery studies against cancer cells, microbes, and various diseases. The review by Nasri et al. (2021) underscores the importance of these scaffolds in the development of new drug candidates, encouraging further research to find efficient methodologies for accessing new 1,2,4-triazole-containing compounds (Nasri et al., 2021).

Antiepileptic and Anticonvulsant Properties

The search for new antiepileptic/anticonvulsant drugs is critical, given the limitations of current treatments. Triazole compounds, particularly 1,2,4-triazoles, have been identified as key motifs in medicinal chemistry, offering promising avenues for the development of new antiepileptic agents with better efficacy and selectivity (Wang & Liu, 2021).

Mechanism of Action

Target of Action

The compound’s primary targets would be identified through a combination of experimental studies and computational predictions. For example, phenacetin, a compound with a similar ethoxyphenyl group, acts on the sensory tracts of the spinal cord .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be studied in preclinical models to predict its bioavailability in humans. For example, only 1.5% of the administered dose of ertugliflozin, a drug used to treat type-2 diabetes, is excreted as unchanged in urine .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-14-10-8-13(9-11-14)19-15(17-18-16(19)21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDQXOKCDLEHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

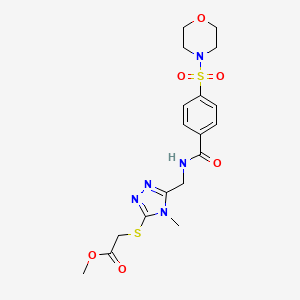

![6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2532799.png)

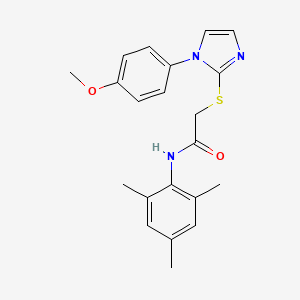

![Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2532804.png)

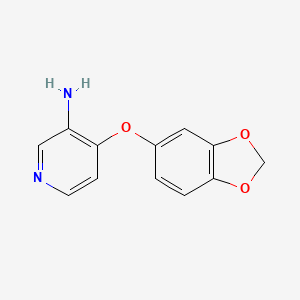

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)

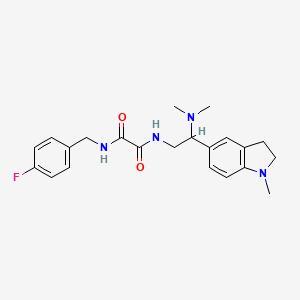

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)